molecular formula C12H14BrNO B8014897 2-Bromo-N-cyclobutyl-3-methylbenzamide

2-Bromo-N-cyclobutyl-3-methylbenzamide

Cat. No.: B8014897
M. Wt: 268.15 g/mol
InChI Key: MKBFVGKONJMVKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-cyclobutyl-3-methylbenzamide is a brominated benzamide derivative featuring a cyclobutyl substituent on the amide nitrogen and a methyl group at the 3-position of the aromatic ring. The bromine atom at the 2-position likely enhances electrophilic reactivity, making it a candidate for further functionalization via cross-coupling or C–H activation reactions. The cyclobutyl group introduces steric bulk and conformational rigidity, which may influence binding interactions in biological or catalytic contexts.

Properties

IUPAC Name

2-bromo-N-cyclobutyl-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-8-4-2-7-10(11(8)13)12(15)14-9-5-3-6-9/h2,4,7,9H,3,5-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBFVGKONJMVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2CCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-cyclobutyl-3-methylbenzamide typically involves the following steps:

    Amidation: The cyclobutyl group is introduced by reacting the brominated benzamide with cyclobutylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or using a direct amidation method.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-cyclobutyl-3-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding N-cyclobutyl-3-methylbenzamide.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Substitution: Formation of N-cyclobutyl-3-methylbenzamide derivatives with various functional groups replacing the bromine atom.

    Reduction: Formation of N-cyclobutyl-3-methylbenzamide.

    Oxidation: Formation of N-cyclobutyl-3-methylbenzoic acid or other oxidized derivatives.

Scientific Research Applications

Chemistry

2-Bromo-N-cyclobutyl-3-methylbenzamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structural features make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

Research indicates that this compound may exhibit significant biological activities:

  • Antimicrobial Properties: Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting potential antimicrobial applications for this compound .
  • Anticancer Activity: Emerging evidence points towards its potential anticancer properties, with studies indicating that structurally related compounds can induce apoptosis in cancer cells through modulation of cell cycle progression .

Medicine

The compound is being investigated for its therapeutic applications, particularly in drug development targeting specific biological pathways. Its interaction with molecular targets could lead to the discovery of novel treatments for various diseases.

Antimicrobial Study

A study focusing on the antibacterial effects of several brominated compounds indicated a significant reduction in bacterial viability at specific concentrations for compounds similar to this compound. These findings highlight its potential as a new antimicrobial agent .

Anticancer Research

In vitro studies on structurally related compounds demonstrated their ability to inhibit tumor cell proliferation. These results suggest that this compound may similarly affect cancer cell lines, warranting further investigation into its efficacy as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-Bromo-N-cyclobutyl-3-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the cyclobutyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Aromatic Ring) N-Substituent Key Features
2-Bromo-N-cyclobutyl-3-methylbenzamide 2-Br, 3-Me Cyclobutyl Steric bulk from cyclobutyl; bromine enables electrophilic substitution
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () 3-Me 2-Hydroxy-1,1-dimethylethyl N,O-bidentate directing group for metal-catalyzed C–H activation
5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide () 2-F, 3-Me, 5-Br Cyclopropyl Fluorine enhances electron-withdrawing effects; smaller ring strain
2-Bromo-N-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropylbenzamide () 2-Br 2-Hydroxy-3-(naphthoxy)propyl, isopropyl Bulky naphthoxy group; potential for π-π stacking interactions

Key Observations:

Directing Groups: Unlike N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which contains an N,O-bidentate directing group for metal catalysis (), the cyclobutyl group in the target compound may act as a monodentate ligand, limiting its utility in certain catalytic systems.

Synthetic Applications :

  • The naphthoxypropyl group in 2-Bromo-N-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropylbenzamide () suggests applications in materials science due to extended conjugation, whereas the cyclobutyl group in the target compound may favor pharmaceutical intermediates requiring rigid scaffolds.

Computational and Experimental Methodologies

  • Density Functional Theory (DFT) : Becke’s hybrid functional () and the Colle-Salvetti correlation-energy formula () could predict the compound’s electronic structure, stability, and reactivity. For example, the bromine atom’s polarizability and the cyclobutyl ring’s strain energy might be modeled using these methods.
  • Crystallography : Tools like ORTEP-3 () and WinGX () enable precise determination of molecular conformation, which is critical for comparing steric effects between cyclobutyl and cyclopropyl substituents.

Biological Activity

2-Bromo-N-cyclobutyl-3-methylbenzamide is a compound of interest in pharmaceutical research due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential applications in medicine.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H14_{14}BrN1_{1}O
  • Molecular Weight : 273.15 g/mol

The biological activity of this compound is believed to stem from its interaction with various molecular targets in biological systems. The bromine atom and the cyclobutyl group are crucial for its binding affinity and selectivity towards these targets. The compound may modulate enzyme activities or receptor functions, influencing cellular pathways that lead to its observed biological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a lead for developing new antibacterial agents.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In a study involving various cancer cell lines, this compound exhibited cytotoxic effects, with IC50_{50} values ranging from 10 to 25 µM depending on the cell line tested. The mechanism underlying these effects appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis. The study concluded that this compound could be a promising candidate for treating MRSA infections .

Case Study 2: Cancer Cell Line Testing

A separate study evaluated the anticancer effects of the compound on human breast cancer cell lines (MCF-7). Results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through the activation of caspase pathways. This suggests potential therapeutic applications in oncology .

Research Findings

Recent studies have focused on optimizing the synthesis of derivatives of this compound to enhance its biological activity. Modifications in the side chains have shown promising results in increasing potency against targeted pathogens and cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.